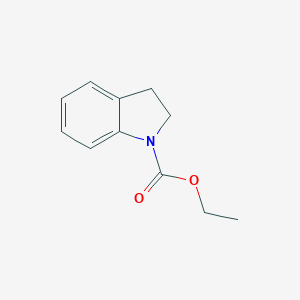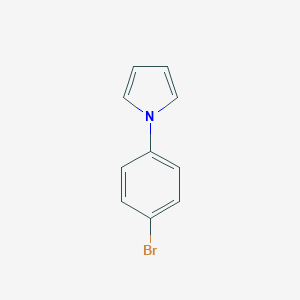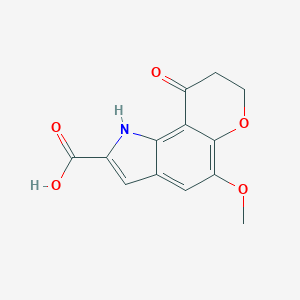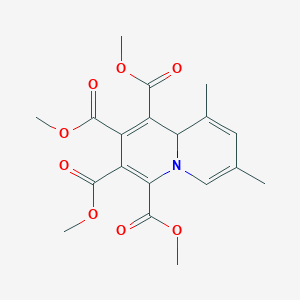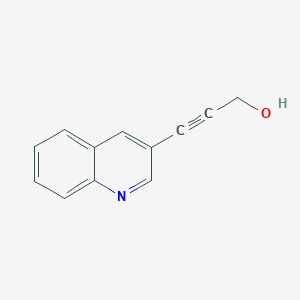
3-(キノリン-3-イル)プロプ-2-イン-1-オール
概要
説明
3-Quinolin-3-ylprop-2-yn-1-ol (3-QP) is an organic compound that has been studied for its potential applications in laboratory experiments, biochemical and physiological effects, and mechanism of action. It is a member of the quinoline family, which is known for its aromatic properties and ability to interact with other molecules. 3-QP has a unique structure that allows it to interact with other molecules in a variety of ways, making it a useful compound for scientific research.
作用機序
Target of Action
Quinoline derivatives are known to exhibit a wide spectrum of biological activities .
Mode of Action
Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Biochemical Pathways
Quinoline derivatives are known to affect various biochemical pathways due to their wide range of biological activities .
Result of Action
Some quinoxaline derivatives have been shown to induce apoptotic cell death in a549 lung cancer cells .
実験室実験の利点と制限
The advantages of using 3-Quinolin-3-ylprop-2-yn-1-ol in laboratory experiments include its availability, low cost, and its ability to interact with other molecules in a variety of ways. However, the limitations of using 3-Quinolin-3-ylprop-2-yn-1-ol in laboratory experiments include its low solubility in water and its potential toxicity.
将来の方向性
The future directions for research on 3-Quinolin-3-ylprop-2-yn-1-ol include further studies on its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments. Additionally, further research is needed to understand the potential toxicity of 3-Quinolin-3-ylprop-2-yn-1-ol and its interactions with other molecules. Finally, further studies are needed to understand the potential therapeutic applications of 3-Quinolin-3-ylprop-2-yn-1-ol.
科学的研究の応用
抗菌活性
キノリン誘導体は、その抗菌特性について研究されてきました。 例えば、特定の化合物は構造活性相関 (SAR) 研究のために合成され、それらの抗菌活性への影響を調べられています .
がん研究
一部のキノリン化合物は、ヒトA549細胞などの癌細胞において細胞死を誘導する可能性を示しています。 これらの化合物は、アポトーシスの誘導に伴う、用量依存的な還元力、フリーラジカルスカベンジング活性、細胞生存率の阻害、ROS産生の刺激を示しています .
医薬品化学
キノリン誘導体は、その治療の可能性について調査されています。 一部の化合物は、電子吸引基の存在により、参照薬剤と同等の強力な抗菌活性を示しています .
特性
IUPAC Name |
3-quinolin-3-ylprop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c14-7-3-4-10-8-11-5-1-2-6-12(11)13-9-10/h1-2,5-6,8-9,14H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATAIOGYFWEXQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349497 | |
| Record name | 3-quinolin-3-ylprop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70437-05-7 | |
| Record name | 3-quinolin-3-ylprop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


